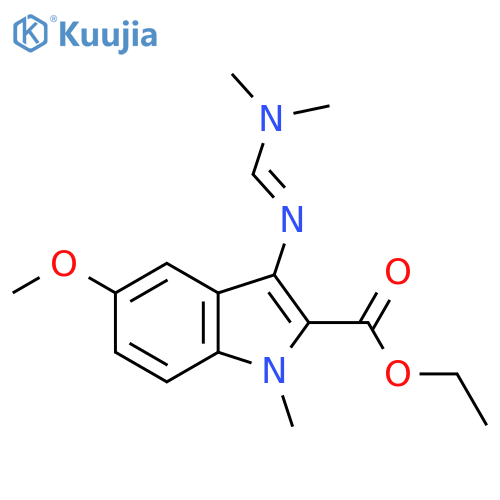

Cas no 1217885-75-0 (Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate)

Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate

- Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-methyl-1-methyl-1H-indole-2-carboxylate

- Ethyl 3-([(1e)-(dimethylamino)methylene]amino)-5-methoxy-1-methyl-1h-indole-2-carboxylate

- STL429730

- T3770

- ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate

- ethyl 3-[(E)-[(dimethylamino

- Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate

-

- MDL: MFCD15146536

- インチ: 1S/C16H21N3O3/c1-6-22-16(20)15-14(17-10-18(2)3)12-9-11(21-5)7-8-13(12)19(15)4/h7-10H,6H2,1-5H3/b17-10+

- InChIKey: HPBSZXJEPZEIBV-LICLKQGHSA-N

- SMILES: O(CC)C(C1=C(C2C=C(C=CC=2N1C)OC)/N=C/N(C)C)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 6

- 複雑さ: 413

- トポロジー分子極性表面積: 56.1

Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 063788-500mg |

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 500mg |

$237.00 | 2023-09-09 | ||

| abcr | AB408647-500 mg |

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 500MG |

€254.60 | 2023-02-20 | ||

| Fluorochem | 044008-1g |

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-methyl-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 1g |

£307.00 | 2022-03-01 | ||

| TRC | E259570-500mg |

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 500mg |

$ 450.00 | 2022-06-05 | ||

| Fluorochem | 044008-5g |

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-methyl-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 5g |

£1021.00 | 2022-03-01 | ||

| abcr | AB408647-500mg |

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate; . |

1217885-75-0 | 500mg |

€269.00 | 2025-02-19 | ||

| A2B Chem LLC | AI14300-1g |

Ethyl 3-([(1e)-(dimethylamino)methylene]amino)-5-methoxy-1-methyl-1h-indole-2-carboxylate |

1217885-75-0 | >95% | 1g |

$509.00 | 2024-04-20 | |

| A2B Chem LLC | AI14300-5g |

Ethyl 3-([(1e)-(dimethylamino)methylene]amino)-5-methoxy-1-methyl-1h-indole-2-carboxylate |

1217885-75-0 | >95% | 5g |

$995.00 | 2024-04-20 | |

| abcr | AB408647-1 g |

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 1g |

€322.50 | 2023-06-17 | ||

| abcr | AB408647-5 g |

Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate |

1217885-75-0 | 5g |

€907.00 | 2023-06-17 |

Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate 関連文献

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylateに関する追加情報

Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate (CAS No. 1217885-75-0): A Comprehensive Overview

Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate, identified by its CAS number 1217885-75-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its unique substitution pattern, makes it a subject of intense interest for researchers exploring novel pharmacophores.

The molecular structure of Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate features a central indole core, which is a well-documented scaffold in drug discovery. The presence of multiple functional groups, including an ethyl ester at the carboxyl position, a methoxy group at the 5-position of the indole ring, and a dimethylamino-substituted methyleneamino group at the 3-position, contributes to its intricate chemical profile. These substituents not only enhance the compound's solubility and bioavailability but also modulate its interaction with biological targets.

In recent years, indole derivatives have been extensively studied for their potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The specific arrangement of functional groups in Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate suggests that it may exhibit multiple pharmacological activities. For instance, the dimethylamino group is known to enhance binding affinity to certain biological receptors, while the methoxy group can influence metabolic stability and bioavailability.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The indole core is a privileged scaffold that has been successfully utilized in numerous FDA-approved drugs. Researchers have leveraged the structural versatility of indole derivatives to develop compounds with enhanced efficacy and reduced side effects. Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate represents an excellent candidate for further exploration due to its unique structural features and predicted biological activity.

Recent studies have highlighted the importance of rational drug design in developing novel therapeutics. Computational modeling and molecular docking techniques have been instrumental in predicting the binding interactions between small molecules and biological targets. These methodologies have enabled researchers to design molecules with optimized pharmacokinetic properties and target specificity. Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate has been subjected to such analyses, revealing promising interactions with several key enzymes and receptors involved in disease pathways.

The synthesis of Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate presents a challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with high precision and yield. Multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and protecting group strategies have been employed to achieve the desired product. These synthetic methodologies not only demonstrate the versatility of modern organic chemistry but also provide valuable insights into the structural modifications that can enhance biological activity.

The pharmacological evaluation of Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate has revealed several intriguing properties. In vitro assays have shown that this compound exhibits significant inhibitory activity against certain enzymes implicated in cancer progression. Additionally, preliminary studies suggest that it may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. These findings underscore the potential therapeutic value of this compound and warrant further investigation.

The development of novel drugs is often hampered by issues related to drug resistance and toxicity. However, compounds like Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate offer a promising solution by targeting multiple disease mechanisms simultaneously. By designing molecules with diverse biological activities, researchers can develop combination therapies that address complex diseases more effectively. The unique structural features of this compound make it an attractive candidate for such multidrug approaches.

In conclusion, Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate (CAS No. 1217885-75-0) is a structurally complex indole derivative with significant potential in pharmaceutical research. Its unique substitution pattern and predicted biological activities make it an excellent candidate for further exploration as a lead molecule for drug development. Advances in synthetic chemistry and computational modeling have facilitated its synthesis and characterization, paving the way for detailed pharmacological studies. As research continues to uncover new therapeutic applications for indole derivatives, compounds like Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate are poised to play a crucial role in addressing unmet medical needs.

1217885-75-0 (Ethyl 3-{(1E)-(dimethylamino)methyleneamino}-5-methoxy-1-methyl-1H-indole-2-carboxylate) Related Products

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)

- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)

- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)

- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)

- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)

- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)